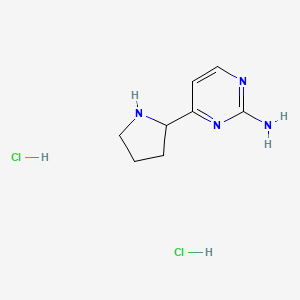
4-吡咯烷-2-基-嘧啶-2-胺二盐酸盐
描述
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring, which contribute to its unique chemical properties .
科学研究应用
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring suggests that the compound may have diverse biological profiles, potentially leading to various cellular responses .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.
生化分析
Biochemical Properties
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions can alter the biochemical pathways within cells, leading to changes in cellular metabolism and function .
Cellular Effects
The effects of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, thereby affecting the overall cellular response. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular function and behavior .
Molecular Mechanism
At the molecular level, 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular behavior, which may be due to its stable nature and slow degradation rate .
Dosage Effects in Animal Models
The effects of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These threshold effects are critical for determining the safe and effective dosage range for this compound .
Metabolic Pathways
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound can significantly influence its biological activity and effectiveness .
Subcellular Localization
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. The subcellular localization of this compound is crucial for understanding its precise mechanism of action and its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, followed by further functionalization steps . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
化学反应分析
Types of Reactions
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions may produce halogenated derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride include:
- Pyrrolidine derivatives
- Pyrimidine derivatives
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride apart from these similar compounds is its unique combination of the pyrrolidine and pyrimidine rings.
属性
IUPAC Name |
4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-8-11-5-3-7(12-8)6-2-1-4-10-6;;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSJKNITFBGNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




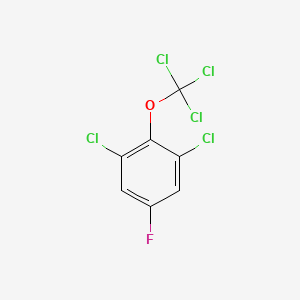
![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)

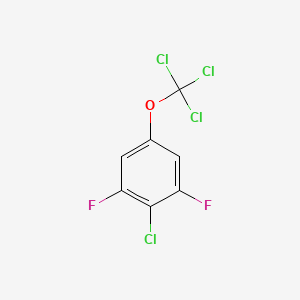
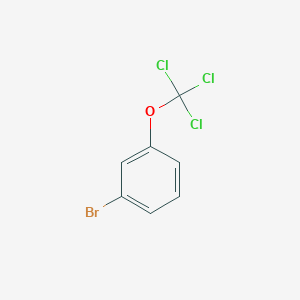

![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)
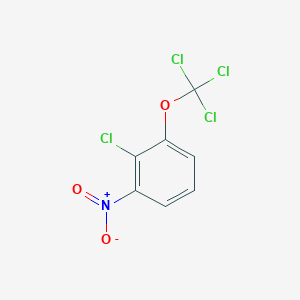

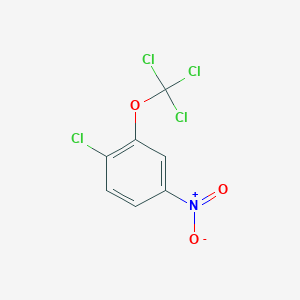
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)

